molecular formula C14H10ClFN6S B11043672 3-(4-chloro-2-fluorophenyl)-6-(1,5-dimethyl-1H-pyrazol-4-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

3-(4-chloro-2-fluorophenyl)-6-(1,5-dimethyl-1H-pyrazol-4-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

Cat. No.: B11043672
M. Wt: 348.8 g/mol
InChI Key: IICAAIQEDKMKGV-UHFFFAOYSA-N
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Description

3-(4-chloro-2-fluorophenyl)-6-(1,5-dimethyl-1H-pyrazol-4-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is a complex organic compound that belongs to the class of triazolothiadiazoles. This compound is characterized by its unique structure, which includes a triazole ring fused with a thiadiazole ring, and substituted with a chlorofluorophenyl group and a dimethylpyrazolyl group. Such compounds are of significant interest in medicinal chemistry due to their potential biological activities.

Preparation Methods

The synthesis of 3-(4-chloro-2-fluorophenyl)-6-(1,5-dimethyl-1H-pyrazol-4-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole typically involves multi-step reactions starting from readily available precursors. The synthetic route generally includes the formation of the triazole and thiadiazole rings, followed by their fusion and subsequent substitution reactions to introduce the chlorofluorophenyl and dimethylpyrazolyl groups. Industrial production methods may involve optimization of reaction conditions such as temperature, pressure, and the use of catalysts to enhance yield and purity.

Chemical Reactions Analysis

This compound can undergo various types of chemical reactions, including:

    Oxidation: It can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, especially at the chlorofluorophenyl group. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

3-(4-chloro-2-fluorophenyl)-6-(1,5-dimethyl-1H-pyrazol-4-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It may be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. It may inhibit certain enzymes or receptors, leading to the modulation of biological processes. The exact molecular targets and pathways depend on the specific biological activity being studied. For example, in antimicrobial research, it may target bacterial enzymes or cell wall synthesis pathways.

Comparison with Similar Compounds

Similar compounds include other triazolothiadiazoles and related heterocyclic compounds. Compared to these, 3-(4-chloro-2-fluorophenyl)-6-(1,5-dimethyl-1H-pyrazol-4-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is unique due to its specific substitution pattern, which may confer distinct biological activities and chemical properties. Similar compounds include:

  • 4-chloro-1,3-dimethyl-1H-pyrazol-5-yl derivatives
  • Trifluoromethylphenyl derivatives
  • Other triazolothiadiazole derivatives

This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

C14H10ClFN6S

Molecular Weight

348.8 g/mol

IUPAC Name

3-(4-chloro-2-fluorophenyl)-6-(1,5-dimethylpyrazol-4-yl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

InChI

InChI=1S/C14H10ClFN6S/c1-7-10(6-17-21(7)2)13-20-22-12(18-19-14(22)23-13)9-4-3-8(15)5-11(9)16/h3-6H,1-2H3

InChI Key

IICAAIQEDKMKGV-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=NN1C)C2=NN3C(=NN=C3S2)C4=C(C=C(C=C4)Cl)F

Origin of Product

United States

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